2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-b-D-glucopyranosyl azide
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Overview
Description
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an azide group, making it a valuable intermediate in synthetic chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide typically involves multiple stepsThe reaction conditions often include the use of solvents like chloroform and reagents such as benzyl chloride for benzylation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This includes the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as triphenylphosphine and water can be used to convert the azide group to an amine.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the azide group.
Major Products
The major products formed from these reactions include amines and other derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of glycoproteins and other biomolecules.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azide group selectively reacts with alkynes to form stable triazole rings, which are valuable in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Benzyl-2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: Similar in structure but lacks the azide group.
2,4-Diacetamido-2,4,6-trideoxy-D-glucose: Another derivative used in carbohydrate synthesis
Uniqueness
The presence of the azide group in 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide makes it unique compared to similar compounds. This functional group allows for specific and efficient reactions, particularly in click chemistry, which is not possible with compounds lacking the azide group .
Properties
Molecular Formula |
C22H26N4O5 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-6-azido-8-(cyclohexa-2,4-dien-1-ylmethoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C22H26N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-8,10-11,15,17-22H,9,12-13H2,1H3,(H,24,27)/t15?,17-,18-,19-,20-,21-,22?/m1/s1 |
InChI Key |
RVUNWDLDWGTIHC-UXIGJPKUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4CC=CC=C4 |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4CC=CC=C4 |
Origin of Product |
United States |
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